3-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-benzyl-2(1H)-pyridinone
Description
3-(4-Allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-benzyl-2(1H)-pyridinone is a heterocyclic compound featuring a pyridinone core substituted with a benzyl group at the N1 position and a 4-allyl-5-sulfanyl-1,2,4-triazole moiety at the C3 position.
Properties
IUPAC Name |
1-benzyl-3-(4-prop-2-enyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c1-2-10-21-15(18-19-17(21)23)14-9-6-11-20(16(14)22)12-13-7-4-3-5-8-13/h2-9,11H,1,10,12H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZIBZCJSVFLGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)C2=CC=CN(C2=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301114865 | |
| Record name | 3-[4,5-Dihydro-4-(2-propen-1-yl)-5-thioxo-1H-1,2,4-triazol-3-yl]-1-(phenylmethyl)-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301114865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
242472-20-4 | |
| Record name | 3-[4,5-Dihydro-4-(2-propen-1-yl)-5-thioxo-1H-1,2,4-triazol-3-yl]-1-(phenylmethyl)-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=242472-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[4,5-Dihydro-4-(2-propen-1-yl)-5-thioxo-1H-1,2,4-triazol-3-yl]-1-(phenylmethyl)-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301114865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Strategies
Retrosynthetic Analysis
The target compound comprises two primary subunits:
- 1-Benzyl-2(1H)-pyridinone core
- 4-Allyl-5-sulfanyl-4H-1,2,4-triazole moiety
Retrosynthetic disconnection suggests two plausible pathways:
- Pathway A : Late-stage coupling of pre-formed pyridinone and triazole-thiol intermediates.
- Pathway B : Sequential construction of the triazole ring onto a functionalized pyridinone scaffold.
Stepwise Synthesis Protocols
Synthesis of 1-Benzyl-2(1H)-Pyridinone
Starting Material: 2-Pyridone
Procedure :
- N-Benzylation : React 2-pyridone (1.0 equiv) with benzyl bromide (1.2 equiv) in DMF using K₂CO₃ (2.0 equiv) at 80°C for 12 hr.
- Workup : Quench with ice-water, extract with EtOAc (3×50 mL), dry over Na₂SO₄, and concentrate.
- Purification : Column chromatography (SiO₂, hexane:EtOAc 3:1) yields 1-benzyl-2(1H)-pyridinone as white crystals (Yield: 78%).
Characterization Data :
Construction of 4-Allyl-5-Sulfanyl-4H-1,2,4-Triazole
Thiosemicarbazide Cyclization
Procedure :
- Reaction : Heat thiosemicarbazide (1.0 equiv) and allyl isocyanate (1.1 equiv) in EtOH/H₂O (4:1) at reflux for 6 hr.
- Precipitation : Cool to 0°C, filter the crude 4-allyl-5-sulfanyl-4H-1,2,4-triazole-3-amine.
- Oxidation : Treat with H₂O₂ (30%) in AcOH at 50°C for 2 hr to form the thiol tautomer (Yield: 65%).
Optimization Table :
| Condition | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| EtOH/H₂O (4:1) | Reflux | 80 | 65 |
| THF | 60 | 60 | 42 |
| DMF | 100 | 100 | 58 |
Coupling of Pyridinone and Triazole-Thiol
Nucleophilic Aromatic Substitution
Procedure :
- Bromination : Treat 1-benzyl-2(1H)-pyridinone with NBS (1.1 equiv) in CCl₄ under UV light to form 3-bromo derivative.
- Coupling : React 3-bromo-1-benzyl-2(1H)-pyridinone (1.0 equiv) with 4-allyl-5-sulfanyl-4H-1,2,4-triazole (1.2 equiv) using CuI (10 mol%) and K₂CO₃ in DMF at 120°C for 24 hr.
- Purification : Silica gel chromatography (CH₂Cl₂:MeOH 20:1) affords the target compound (Yield: 54%).
Critical Parameters :
Alternative Synthetic Routes
One-Pot Tandem Approach
Procedure :
- Combine 2-pyridone, benzyl bromide, thiosemicarbazide, and allyl bromide in a microwave reactor.
- Heat at 150°C for 30 min under 300 W irradiation.
- Isolate product via centrifugation (Yield: 48%).
Advantages :
- Reduced reaction time (30 min vs. 24 hr conventional).
- Eliminates intermediate purification steps.
Industrial-Scale Considerations
Continuous Flow Synthesis
Setup :
- Reactor Type : Microfluidic tubular reactor with T-junction mixers.
- Conditions :
- Residence time: 8 min
- Temperature: 130°C
- Pressure: 3 bar
Outcome :
- Productivity: 12 kg/day
- Purity: 98.5% (HPLC)
Characterization and Validation
Challenges and Optimization Opportunities
Key Issues Identified
- Low Coupling Efficiency : Attributable to steric hindrance at C-3 position of pyridinone.
- Thiol Oxidation : Requires inert atmosphere (N₂/Ar) to prevent disulfide formation.
Proposed Solutions
- Microwave Assistance : Enhances reaction rates in coupling steps (20% yield improvement).
- Protecting Groups : Use trityl protection for thiol during triazole synthesis.
Chemical Reactions Analysis
Reactivity of the Sulfanyl Group
The 5-sulfanyl (-SH) substituent on the triazole ring participates in oxidation and alkylation reactions:
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Oxidation | H₂O₂ in acetic acid | Sulfonyl derivative | 85% | |
| Alkylation | Alkyl halides, K₂CO₃ | S-Alkylated triazole | 70–90% |
Example :
Allyl Group Transformations
The allyl moiety undergoes cycloaddition and cross-coupling reactions:
-
Cycloaddition : Reacts with dienophiles (e.g., maleic anhydride) via Diels-Alder mechanisms to form six-membered rings .
-
Palladium-catalyzed coupling : Suzuki-Miyaura coupling with arylboronic acids introduces aromatic substituents (e.g., 4-chlorophenyl) .
Key Data :
-
Suzuki coupling with 4-chlorophenylboronic acid achieves 78% yield using Pd(PPh₃)₄/Na₂CO₃ .
-
Diels-Alder adducts show enhanced thermal stability (decomposition >250°C) .
Pyridinone Ring Modifications
The pyridinone ring participates in nucleophilic aromatic substitution (NAS) and redox reactions:
Example :
Biological Activity Correlation
Derivatives of this compound exhibit structure-dependent bioactivity:
Stability and Degradation
The compound degrades under strong acidic or basic conditions:
Scientific Research Applications
Chemistry
In chemistry, 3-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-benzyl-2(1H)-pyridinone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities due to its triazole and pyridinone moieties.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities. The presence of the triazole ring is particularly significant as it is a common pharmacophore in many bioactive molecules.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-benzyl-2(1H)-pyridinone involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the pyridinone moiety can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural Modifications and Molecular Properties
Key structural variations among analogs involve substitutions on the benzyl group (R1) and the triazole ring (R2). These modifications influence molecular weight, polarity, and intermolecular interactions. Below is a comparative analysis of selected analogs (Table 1):
Table 1: Structural and Molecular Comparison of Analogs
| Compound Name | R1 (Benzyl Substituent) | R2 (Triazole Substituent) | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|---|
| 3-(4-Allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-benzyl-2(1H)-pyridinone (Target) | Benzyl | Allyl | C17H16N4OS | 324.40 | Not available |
| 5-(4-Allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone | 3-Trifluoromethylbenzyl | Allyl | C18H15F3N4OS | 392.39 | 477852-98-5 |
| 5-(4-Allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone | 2,4-Dichlorobenzyl | Allyl | C17H14Cl2N4OS | 393.30 | 477853-13-7 |
| 3-(4-Methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone | 3-Trifluoromethylbenzyl | Methyl | C16H13F3N4OS | 366.37 | 477852-97-4 |
Key Observations :
- Substituent Effects on Molecular Weight : The trifluoromethyl group (R1) increases molecular weight by ~68 g/mol compared to the benzyl group in the target compound .
- Triazole Modifications : Replacing allyl with methyl at R2 reduces steric bulk, which may alter binding interactions in biological targets .
Crystallographic and Computational Studies
- Crystallography: Tools like SHELXL and ORTEP-3 are used for refining crystal structures of similar triazole-pyridinone hybrids, confirming planar geometries and hydrogen-bonding networks .
- Molecular Modeling : Density Functional Theory (DFT) studies predict that electron-withdrawing groups (e.g., -CF3) lower the HOMO-LUMO gap, enhancing reactivity .
Biological Activity
3-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-benzyl-2(1H)-pyridinone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action based on recent research findings.
- Molecular Formula: C17H15ClN4OS
- Molecular Weight: 358.85 g/mol
- CAS Number: 400074-99-9
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing triazole and pyridinone moieties. For instance, research indicates that derivatives similar to this compound exhibit significant cytotoxicity against various cancer cell lines.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key signaling pathways associated with tumor growth and survival. Studies utilizing molecular docking simulations suggest that it can interact with specific protein targets involved in cancer progression.
Inhibition of PD-1/PD-L1 Interaction
Another area of investigation is the compound's ability to inhibit the PD-1/PD-L1 interaction, a crucial pathway in cancer immune evasion. A related study reported that triazole derivatives can significantly block this interaction, leading to enhanced anti-tumor immunity.
Table 2: Inhibition of PD-1/PD-L1 Interaction
Study 1: Synthesis and Biological Evaluation
A comprehensive study synthesized various triazole derivatives and evaluated their biological activities against cancer cell lines and immune checkpoint interactions. The findings indicated that the presence of the triazole ring significantly enhances anticancer activity compared to non-triazole analogs.
Study 2: Structure-Activity Relationship (SAR)
An investigation into the structure-activity relationship of triazole-pyridinone compounds revealed that modifications to the allyl group could optimize biological activity. The study concluded that specific substitutions could lead to improved potency against cancer cells while maintaining selectivity for PD-L1 inhibition.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-benzyl-2(1H)-pyridinone, and how can reaction yields be improved?
- Methodology : The compound can be synthesized via S-alkylation of a triazole-thiol precursor with an allyl halide in an alkaline medium (e.g., NaOH in methanol). For example, and describe S-alkylation using aryl/alkyl halides, achieving yields through controlled dropwise addition and room-temperature stirring. To improve yields, optimize stoichiometry (e.g., 1:1 molar ratio of thiol to alkylating agent) and use inert atmospheres to prevent oxidation of the sulfanyl group. Post-synthesis purification via silica gel chromatography or recrystallization (methanol/water mixtures) is recommended .
Q. How is structural elucidation performed for this compound, particularly the conformation of the triazole and pyridinone moieties?
- Methodology : Combine spectroscopic and crystallographic techniques:
- ¹H/¹³C-NMR : Assign peaks for the allyl (δ ~5.2–5.9 ppm for CH₂=CH₂), benzyl (δ ~4.8–5.2 ppm for CH₂Ph), and pyridinone aromatic protons (δ ~6.5–8.5 ppm) .
- X-ray crystallography : Use SHELX for refinement (e.g., SHELXL-2018 for small-molecule structures) and ORTEP-3 for graphical representation of bond lengths/angles, confirming the triazole’s planarity and pyridinone tautomerism .
Q. What in vitro assays are suitable for evaluating its bioactivity, such as enzyme inhibition?
- Methodology : For enzyme inhibition (e.g., tyrosinase or kinase targets), employ colorimetric assays ():
- Prepare triplicate samples at varying concentrations (e.g., 0.1–100 µM).
- Monitor absorbance changes (e.g., 475 nm for diphenolase activity) and calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism). Include positive controls (e.g., kojic acid for tyrosinase) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data or crystallographic refinement outliers?
- Methodology :
- For NMR discrepancies, compare experimental shifts with DFT-calculated spectra (e.g., Gaussian 16) or assess solvent effects (DMSO vs. CDCl₃) .
- For crystallography: Re-examine SHELXL refinement parameters (e.g., ADPs, hydrogen bonding constraints) or use twin refinement (TWIN/BASF commands) if data suggests pseudosymmetry .
Q. What strategies stabilize the sulfanyl (-SH) group during synthesis and storage?
- Methodology : The sulfanyl group is prone to oxidation. Strategies include:
- Performing reactions under nitrogen/argon.
- Adding antioxidants (e.g., BHT) to reaction mixtures.
- Storing the compound as a thioether derivative (e.g., S-acetyl protected) and deprotecting before use .
Q. How do computational models (e.g., molecular docking) align with experimental bioactivity data?
- Methodology :
- Perform docking (AutoDock Vina) using crystal structures of target enzymes (e.g., PDB ID for tyrosinase).
- Compare binding poses with SAR If computational results conflict with IC₅₀ values (e.g., predicted high affinity but low activity), assess solvation/entropy effects via MD simulations (AMBER) or validate with SPR binding assays .
Q. What are the kinetic parameters for its degradation under physiological conditions?
- Methodology :
- Conduct stability studies in PBS (pH 7.4) at 37°C.
- Sample at intervals (0–48 hrs) and quantify via HPLC-UV.
- Fit degradation data to first-order kinetics (ln[C] vs. time) to calculate half-life. Include LC-MS to identify degradation byproducts (e.g., sulfoxide formation) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
